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Compound of Interest

Compound Name: SM111

Cat. No.: B1193498 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of SM111, a novel acylguanidine-

containing compound, and its potential as an antiretroviral agent against drug-resistant strains

of Human Immunodeficiency Virus Type 1 (HIV-1). The information is compiled from primary

research findings, focusing on quantitative efficacy data, detailed experimental methodologies,

and the compound's unique mechanism of action.

Core Efficacy and Cytotoxicity Data
SM111 has demonstrated inhibitory activity against both wild-type and multidrug-resistant HIV-

1 strains. Its efficacy is characterized by a distinct mechanism of action that differs from

currently licensed antiretrovirals. The following tables summarize the available quantitative data

for SM111.

Table 1: Antiviral Activity of SM111 against Wild-Type HIV-1

Compound Virus Strain Cell Line EC₅₀ (µM)

SM111 HIV-1NL4.3 CEM-GXR 55 ± 2

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral

replication.
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Table 2: Cytotoxicity Profile of SM111

Compound Cell Line CC₅₀ (µM)
Selectivity Index
(SI)

SM111 CEM-GXR / PBMCs >100 >1.8

The primary research describes SM111 as having "limited cytotoxicity" and "no major cellular

toxicity" at concentrations effective against HIV-1.[1] A precise CC₅₀ value was not reported, but

experiments were conducted at 100 µM without observable cytotoxicity. The Selectivity Index

(SI = CC₅₀/EC₅₀) is therefore estimated to be greater than 1.8.

Table 3: Activity of SM111 Against Antiretroviral-Resistant HIV-1 Strains

Virus Strain Resistance Class
Key Resistance
Mutations

SM111 (100 µM)
Activity

HIV-1PI-RS Protease Inhibitor (PI) L10F, V82F, I84V Active

HIV-1NRTI-RS

Nucleoside Reverse

Transcriptase Inhibitor

(NRTI)

M41L, L210W, T215Y Active

HIV-1NNRTI-RS

Non-Nucleoside

Reverse Transcriptase

Inhibitor (NNRTI)

L100I, K103N, Y181C,

G190A
Active

Activity is defined as the ability to suppress viral replication in cell culture, as demonstrated

graphically in the source literature.[1] SM111 was shown to be effective against strains

resistant to indinavir (PI), azidothymidine (NRTI), and efavirenz (NNRTI).[1]

Mechanism of Action
SM111 acts at a late stage of the HIV-1 replication cycle. Unlike many antiretrovirals that target

enzymatic processes like reverse transcription or integration, SM111 interferes with the

assembly and release of new virions from the infected cell.
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The primary mechanism involves the impairment of virion release and a substantial reduction in

the infectivity of progeny virions.[1][2] This is achieved, at least in part, by reducing the

expression of the viral envelope glycoprotein (Env) on the surface of the infected cell.[1][2]

Research indicates that SM111's activity is linked to the function of the viral protein U (Vpu), an

accessory protein that facilitates viral egress by counteracting the host restriction factor tetherin

(BST2) and downregulating CD4.[1][3] The development of partial resistance to SM111 is

associated with mutations in the transmembrane domain of Vpu and in Env, suggesting the

compound affects critical host-virus protein interactions during the final stages of replication.[1]

[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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